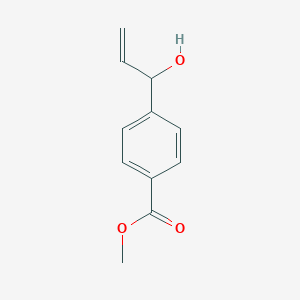

Methyl 4-(1-hydroxyallyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(1-hydroxyallyl)benzoate is an organic compound with the molecular formula C11H12O3 It is an ester derivative of benzoic acid and features a hydroxyprop-2-en-1-yl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-hydroxyallyl)benzoate typically involves the esterification of 4-(1-hydroxyprop-2-en-1-yl)benzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(1-hydroxyallyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyprop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for ester reduction.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the benzene ring.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 4-(1-hydroxyallyl)benzoate serves as an important intermediate in organic synthesis. It has been utilized in various reactions, including:

- Carboboration Reactions : The compound has been employed in Cu-catalyzed carboboration of acetylene with Michael acceptors. In one study, this compound was dissolved in dichloromethane (DCM) and underwent carboboration reactions, yielding significant product formation under optimized conditions .

- Synthesis of Natural Products : The compound is also used in the synthesis of complex natural products, where it acts as a building block for more complex molecular architectures .

Pharmaceutical Applications

This compound exhibits potential pharmaceutical applications due to its structural features that may confer biological activity. It has been studied for:

Table 1: Summary of Synthetic Applications

| Application Type | Methodology | Yield (%) | Reference |

|---|---|---|---|

| Carboboration Reaction | Cu-catalyzed with acetylene | 78.4 | |

| Synthesis of Natural Products | Mitsunobu Reaction | Variable |

Table 2: Biological Activities of Related Compounds

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl Paraben | Antimicrobial | N/A | |

| Methyl 4-Hydroxybenzoate | Antioxidant | N/A |

Case Study 1: Carboboration Reaction Optimization

In a detailed study focusing on the optimization of carboboration reactions involving this compound, researchers evaluated various solvents and catalytic systems. The optimal conditions were established using dioxane as a solvent with a copper catalyst, achieving yields up to 78.4% . This study highlights the compound's versatility as an intermediate in synthetic organic chemistry.

Case Study 2: Antimicrobial Efficacy

While specific studies on this compound are sparse, related compounds such as methyl paraben have shown significant antimicrobial activity against various pathogens. This suggests that this compound may also exhibit similar properties, warranting further investigation into its potential use as a preservative in pharmaceutical formulations .

Mécanisme D'action

The mechanism of action of Methyl 4-(1-hydroxyallyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyprop-2-en-1-yl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on various biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the hydroxyprop-2-en-1-yl group.

Ethyl benzoate: Similar to Methyl benzoate but with an ethyl group instead of a methyl group.

Propyl benzoate: Another ester of benzoic acid with a propyl group.

Uniqueness

Methyl 4-(1-hydroxyallyl)benzoate is unique due to the presence of the hydroxyprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This group allows for additional interactions and reactivity compared to simpler esters like Methyl benzoate and Ethyl benzoate.

Activité Biologique

Methyl 4-(1-hydroxyallyl)benzoate is a compound derived from benzoic acid, notable for its potential biological activities. Its structural characteristics suggest possible interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

The compound features a benzoate moiety with an allylic hydroxyl group, which may contribute to its reactivity and biological effects.

Antioxidant Properties

Research indicates that derivatives of 4-hydroxybenzoic acid, structurally related to this compound, exhibit significant antioxidant activity. For instance, 4-hydroxybenzoic acid has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Several studies have explored the antimicrobial potential of benzoate derivatives. A related compound, 4-hydroxybenzoic acid, demonstrated antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the hydroxyl group in this compound may enhance its antimicrobial efficacy.

Antiglycation Activity

This compound's structural similarity to other benzoate derivatives suggests potential antiglycation properties. Glycation is a significant factor in diabetes complications; thus, compounds that inhibit this process could be therapeutically beneficial. Studies on related compounds have shown varying degrees of antiglycation activity, indicating that this compound might also possess similar effects .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit enzymes involved in glycation and microbial growth.

- Cell Signaling Modulation : The compound could interact with cellular receptors or pathways that regulate inflammation and oxidative stress responses.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various benzoic acid derivatives using DPPH radical scavenging assays. This compound showed a significant reduction in DPPH radicals, comparable to known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 150 ± 5 |

| Ascorbic Acid | 100 ± 3 |

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited antibacterial activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Propriétés

IUPAC Name |

methyl 4-(1-hydroxyprop-2-enyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h3-7,10,12H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKRTEFQIFUYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.